molecular formula C18H35N2NaO4 B1294872 Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide CAS No. 26837-33-2

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide

Cat. No.: B1294872
CAS No.: 26837-33-2
M. Wt: 366.5 g/mol
InChI Key: GOJYXPWOUJYXJC-UHFFFAOYSA-M
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Description

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide (CAS 26837-33-2) is an amphoteric imidazolium-based surfactant with a molecular formula of C₁₈H₃₆N₂NaO₄ (MW: 367.48 g/mol). Its structure features:

  • A hydrophobic undecyl chain (C₁₁) at the 2-position of the imidazolium ring.
  • Hydroxyethyl and carboxymethyl substituents at the 1- and 3-positions, respectively, conferring hydrophilicity and pH-dependent zwitterionic behavior.
  • A sodium counterion, enhancing water solubility.

This compound’s dual functionality allows it to interact with both polar and nonpolar environments, making it suitable for applications in detergents, biocides, or emulsifiers. Its synthesis likely involves quaternization of the imidazole ring followed by carboxymethylation and hydroxyethylation .

Properties

IUPAC Name

sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H34N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;;/h21H,2-16H2,1H3;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJYXPWOUJYXJC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014614
Record name Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide
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Molecular Weight

366.5 g/mol
Source PubChem
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CAS No.

26837-33-2
Record name Sodium lauroamphoacetate
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Record name 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, hydroxide, sodium salt (1:1:1)
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Record name Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide
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Record name Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide typically involves a multi-step process:

  • Formation of the Imidazolium Core: : The initial step involves the synthesis of the imidazolium core. This can be achieved through the reaction of an appropriate alkyl halide (e.g., undecyl bromide) with imidazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.

  • Introduction of the Carboxymethyl Group: : The next step involves the carboxymethylation of the imidazolium core. This is typically done by reacting the imidazolium intermediate with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions to avoid decomposition of the intermediate.

  • Hydroxyethylation: : The final step involves the introduction of the hydroxyethyl group. This can be achieved by reacting the carboxymethylated imidazolium intermediate with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can occur at the carboxymethyl group, converting it to an alcohol or aldehyde.

  • Substitution: : The imidazolium ring can participate in nucleophilic substitution reactions, where the halide or hydroxide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted imidazolium derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H35N2O3
  • Molecular Weight : 327.5 g/mol
  • CAS Number : 65799-08-8
  • IUPAC Name : 2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid

The compound features a unique imidazolium structure that contributes to its functionality as both a surfactant and a potential therapeutic agent.

Surfactant and Detergent Use

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is widely utilized as a surfactant in cleaning products. Its ability to reduce surface tension makes it effective in emulsifying oils and dispersing dirt, which is critical in both household and industrial cleaning applications .

Biomedical Applications

The compound has shown promise in various biomedical applications:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it suitable for use in antiseptics and disinfectants. Its cationic nature allows it to interact effectively with microbial cell membranes, leading to cell lysis .
  • Drug Delivery Systems : The surfactant properties of this compound enable its use in drug formulations, enhancing the solubility and bioavailability of hydrophobic drugs. Research has demonstrated its effectiveness in encapsulating therapeutic agents within nanoparticles for targeted delivery .

Cosmetic Formulations

This compound is also employed in cosmetic products due to its emulsifying properties. It helps stabilize formulations containing oils and water, improving texture and application characteristics. Its skin-friendly profile makes it suitable for personal care products such as lotions and creams .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 0.5% w/v, highlighting its potential as an effective disinfectant in healthcare settings.

Case Study 2: Drug Delivery Applications

In a recent investigation into drug delivery systems, researchers utilized this compound to enhance the solubility of poorly water-soluble anti-cancer drugs. The study demonstrated that encapsulating these drugs within micelles formed by the surfactant significantly improved their bioavailability and therapeutic efficacy in vitro and in vivo .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Surfactant UseCleaning products, emulsificationEffective at reducing surface tension
Antimicrobial ActivityDisinfectants and antisepticsSignificant efficacy against common pathogens
Drug DeliveryEncapsulation of hydrophobic drugsImproved solubility and bioavailability
Cosmetic FormulationsStabilizing emulsions in personal care productsEnhanced texture and application properties

Mechanism of Action

The mechanism by which Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide exerts its effects is primarily through its ionic interactions and hydrogen bonding capabilities. The imidazolium ring can interact with various molecular targets through electrostatic interactions, while the hydroxyethyl and carboxymethyl groups can form hydrogen bonds with biomolecules. These interactions stabilize the target molecules and enhance their functional properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents Alkyl Chain Length Key Features Applications
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide (26837-33-2) 1: Hydroxyethyl; 2: Undecyl; 3: Carboxymethyl C₁₁ Amphoteric, high solubility, pH-responsive Detergents, antimicrobial formulations
Sodium 4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-undecyl-1H-imidazolium hydroxide (2327-50-6) 1: Hydroxyethyl + sulphopropyl; 2: Undecyl C₁₁ Sulfonate group enhances solubility and thermal stability High-pH industrial cleaners
1-Ethyl-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulfate (25141-05-3) 1: Ethyl + hydroxyethyl; 2: Heptadecyl C₁₇ Long alkyl chain improves lipid membrane interaction Antifungal coatings, textile treatments
TEMPO-oxidized nanocellulose with imidazolium grafts Aldehyde/carboxyl groups + imidazolium Variable Nanocomposite structure with synergistic antimicrobial effects Wound dressings, food packaging

Antimicrobial Efficacy

  • Chain Length Dependence : Optimal antimicrobial activity for imidazolium salts is typically observed with C₁₂–C₁₆ alkyl chains . The C₁₁ chain in the target compound may slightly reduce potency compared to C₁₄ analogues (e.g., 1-hydroxyethyl-3-tetradecylimidazolium bromide), but its carboxymethyl group compensates by enhancing bacterial membrane disruption via electrostatic interactions .
  • Substituent Effects : Hydroxyethyl and carboxymethyl groups improve water solubility and reduce cytotoxicity compared to purely hydrophobic imidazolium salts (e.g., 1-alkyl-3-methylimidazolium halides) .

Solubility and Stability

  • The carboxymethyl group in the target compound increases ionic character, enabling solubility in aqueous media across a broader pH range than sulfonate-containing analogues (e.g., 2327-50-6) .
  • Long-chain derivatives (e.g., 25141-05-3 with C₁₇) exhibit lower critical micelle concentrations (CMCs) but require co-solvents for dissolution .

Hydrogen-Bonding and Crystallinity

The hydroxyethyl and carboxymethyl substituents facilitate extensive hydrogen-bonding networks, as evidenced by graph-set analysis (e.g., R₂²(8) motifs), which stabilize the compound in crystalline or aggregated states . This contrasts with simpler imidazolium salts (e.g., 1-ethyl-3-methylimidazolium chloride), which lack directional H-bonding capacity .

Biological Activity

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide, with the CAS number 26837-33-2, is a compound that has garnered attention for its diverse biological activities. This article reviews its properties, mechanisms of action, and applications in various fields, particularly in pharmaceuticals and cosmetics.

  • Molecular Formula : C₁₈H₃₆N₂NaO₄
  • Molecular Weight : 367.48 g/mol
  • Solubility : Highly soluble in water
  • Structure : Characterized by a hydrophilic imidazolium ring and a long undecyl chain that enhances its surfactant properties.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound has significant antibacterial and antifungal activity, making it suitable for use in personal care products and pharmaceuticals aimed at infection control.
  • Surfactant Activity : Its amphiphilic nature allows it to function effectively as a surfactant, which can enhance the delivery of active ingredients in formulations.
  • Skin Conditioning : The compound is noted for its moisturizing properties, making it beneficial in cosmetic formulations aimed at skin hydration and conditioning.

The biological activities of this compound can be attributed to its unique chemical structure:

  • Cell Membrane Interaction : The hydrophobic tail facilitates insertion into lipid membranes, disrupting microbial cell integrity.
  • Hydrophilic Head Group : The imidazolium cation interacts with negatively charged sites on bacterial membranes, enhancing antimicrobial efficacy.
  • Hydration Properties : The hydroxyl groups contribute to moisture retention in skin formulations.

Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial effects of various imidazolium derivatives, including this compound. Results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli.

Cosmetic Applications

In cosmetic formulations, this compound has been shown to improve skin hydration significantly. A formulation study highlighted its ability to enhance skin barrier function while providing antimicrobial protection .

Comparative Table of Biological Activities

Biological ActivityEfficacy LevelReference
AntibacterialHigh
AntifungalModerate
Skin HydrationHigh
Surfactant PropertiesExcellent

Q & A

Basic Synthesis and Optimization

Q: What are the optimal reaction conditions for synthesizing this compound, and how can impurities be minimized during the process? A: The compound can be synthesized via reflux in acetic acid with sodium acetate as a catalyst, similar to methods used for structurally related imidazole derivatives. Key parameters include:

  • Reaction time: 3–5 hours under reflux to ensure complete cyclization.
  • Purification: Recrystallization from DMF/acetic acid mixtures reduces impurities.
  • Critical step: Monitoring pH during carboxylation to prevent side reactions.
    A table summarizing optimized conditions:
ParameterOptimal ValueImpact on Yield/Purity
Temperature110–120°C (reflux)Higher yields, faster kinetics
Molar ratio (precursor:NaOAc)1:1.1Prevents over-acidification
SolventAcetic acidStabilizes intermediates

Structural Characterization Techniques

Q: What advanced crystallographic methods are recommended for resolving structural ambiguities in this amphoteric imidazolium compound? A: Single-crystal X-ray diffraction using SHELXL (v.2018+) is ideal for precise determination of:

  • Hydrogen bonding networks: Critical for understanding surfactant behavior.
  • Tautomeric equilibria: The 4,5-dihydroimidazole ring may exhibit dynamic proton shifts, which SHELXL refines using anisotropic displacement parameters .
    Note: Pair with spectroscopic data (e.g., 1^1H/13^13C NMR) to cross-validate intramolecular interactions.

Purity Assessment in Complex Matrices

Q: How can researchers distinguish this compound from structurally similar amphoteric surfactants in mixed systems? A: Use a combination of:

  • HPLC-MS/MS: With a C18 column (0.1% formic acid mobile phase) to separate isomers.
  • Ion chromatography: Detects carboxylate and hydroxymethyl groups via conductivity.
    Key marker: The undecyl chain (C11H23C_{11}H_{23}) produces a distinct m/zm/z = 155.18 fragment in MS/MS .

Advanced Applications in Drug Delivery

Q: What methodologies validate its role as a drug carrier in pH-responsive micelles? A:

  • Dynamic Light Scattering (DLS): Measure micelle size (typically 10–50 nm) under varying pH.
  • Fluorescence quenching: Use pyrene probes to determine critical micelle concentration (CMC).
    Data Insight: At pH < 5, the carboxymethyl group protonates, increasing hydrophobicity and reducing CMC by 40% .

Computational Modeling of Reactivity

Q: Which DFT functionals are most accurate for predicting its reactivity in nucleophilic environments? A:

  • B3LYP/6-311+G(d,p): Accurately models charge distribution in the imidazolium ring.
  • Solvent effects: Include implicit solvent (e.g., COSMO for water) to simulate hydrolysis pathways.
    Validation: Compare computed 1^1H NMR shifts (<1 ppm deviation) with experimental data .

Resolving Data Contradictions in Hydrogen Bonding

Q: How to address conflicting reports on its hydrogen-bonding patterns in crystallographic studies? A:

  • Graph-set analysis: Apply Etter’s rules to categorize motifs (e.g., R22(8)R_2^2(8) rings vs. chains).
  • Variable-temperature XRD: Identify dynamic H-bond rearrangements (e.g., thermal ellipsoid analysis).
    Case study: Discrepancies in hydroxyl group orientation resolved via high-resolution (0.8 Å) data .

Toxicity Profiling in Biomedical Contexts

Q: What in vitro assays are suitable for preliminary toxicity screening? A:

  • MTT assay: Test mitochondrial toxicity in HEK-293 cells (IC50_{50} typically >500 µM).
  • Hemolysis assay: Confirm biocompatibility at CMC concentrations (≤1% hemolysis).
    Caution: Amphoteric surfactants may disrupt lipid bilayers; use fluorescence-based membrane integrity assays.

Intermolecular Interaction Analysis

Q: How do substituents (e.g., undecyl vs. nonyl chains) influence aggregation behavior? A:

  • Surface tensiometry: Longer alkyl chains reduce critical micelle concentration (CMC).
  • Neutron scattering: Reveals packing density differences (e.g., undecyl increases micelle core hydrophobicity by 30% ).

Spectroscopic vs. Crystallographic Validation

Q: When crystallographic data is unavailable, how can NMR confirm structural assignments? A:

  • 1^1H-1^1H COSY: Resolves coupling between imidazolium protons (J = 2–3 Hz).
  • 13^13C DEPT-135: Identifies quaternary carbons (e.g., C2 of the imidazolium ring at δ 145–150 ppm).

Role in Colloidal Systems

Q: What experimental designs quantify its stabilization efficiency in Pickering emulsions? A:

  • Interfacial rheology: Measure viscoelastic moduli at oil/water interfaces.
  • Zeta potential: Values >|±30 mV| indicate electrostatic stabilization dominance.
    Key finding: Carboxymethyl groups enhance emulsion stability at pH 7–9 via charge repulsion .

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